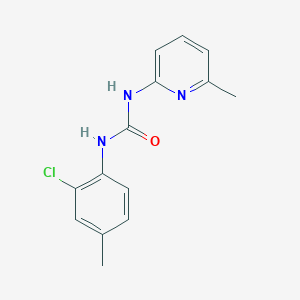

N-(2-chloro-4-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(2-chloro-4-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea and related compounds involves one-pot reactions and specific reactants such as anilines and isocyanates. For example, derivatives like N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-N'-(substituted phenyl)ureas have been synthesized starting from carboxylic acids, ethyl chloroformate, and sodium azide through a one-pot procedure, indicating a methodological approach to crafting similar urea derivatives (Wang Yan-gang, 2008).

Molecular Structure Analysis

The molecular structure of related urea compounds has been elucidated using techniques such as X-ray crystallography, NMR, MS, and IR. For instance, the crystal structure of N′-(6-Chloropyridin-3-formyl)-N-t-Butyl Urea has been established, indicating that such compounds can form intramolecular N–H···O hydrogen bonds, which play a crucial role in stabilizing their structure (Shaoyong Ke & Sijia Xue, 2008).

Chemical Reactions and Properties

N-(2-chloro-4-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea and its derivatives undergo various chemical reactions, including condensation with chlorides of carbamidophosphoric acids and reactions with amines to form carbamates and ureas. These reactions are crucial for modifying the compound's properties for specific applications. The formation of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas through condensation reactions illustrates the compound's reactivity and potential for further chemical modifications (P. V. G. Reddy, C. S. Reddy, & M. Venugopal, 2003).

Physical Properties Analysis

The physical properties of urea derivatives, including N-(2-chloro-4-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea, are determined by their molecular structure, which influences their solubility, melting points, and stability. Crystallographic studies provide insights into the compound's solid-state arrangement, further influencing its physical behavior and interaction with other substances.

Chemical Properties Analysis

The chemical properties of urea derivatives are influenced by their functional groups and molecular framework. For example, the presence of pyridyl and phenyl groups in the molecule affects its reactivity, hydrogen bonding capability, and interaction with biological systems. Studies on derivatives like 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea highlight the compound's potential anticancer activity, demonstrating the significant impact of its chemical structure on biological efficacy (Jian Feng et al., 2020).

Aplicaciones Científicas De Investigación

Cytokinin Activity in Plant Growth

Research has demonstrated that certain N-phenyl-N′-(4-pyridyl)urea derivatives, including compounds similar to "N-(2-chloro-4-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea", exhibit cytokinin activity, which is crucial for plant growth and development. These compounds have shown promising results in tobacco callus bioassays (Takahashi et al., 1978).

Urea Derivatives in Plant Morphogenesis

Urea derivatives like N-(2-chloro-4-pyridyl)urea (forchlorofenuron, CPPU) demonstrate cytokinin-like activity, often surpassing that of traditional adenine compounds. These compounds are extensively utilized in plant morphogenesis studies, particularly in in vitro settings (Ricci & Bertoletti, 2009).

Potential in Central Nervous System Research

Although not directly related to "N-(2-chloro-4-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea", studies on similar N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas have shown anxiolytic and muscle relaxant properties. This suggests potential applications in researching central nervous system disorders (Rasmussen et al., 1978).

Metallo-Supramolecular Macrocycles

Di-(m-pyridyl)-urea ligands, similar in structure to "N-(2-chloro-4-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea", have been utilized in the formation of metallo-supramolecular macrocycles. These macrocycles are significant in the field of supramolecular chemistry and have potential applications in materials science (Troff et al., 2012).

Anticancer Research

Derivatives of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea, closely related to the compound , have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This indicates potential applications in anticancer drug research (Feng et al., 2020).

Propiedades

IUPAC Name |

1-(2-chloro-4-methylphenyl)-3-(6-methylpyridin-2-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O/c1-9-6-7-12(11(15)8-9)17-14(19)18-13-5-3-4-10(2)16-13/h3-8H,1-2H3,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAGMFWJSCOSFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC(=N2)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-fluorobenzoyl)amino]-N-(4-methoxyphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide](/img/structure/B4618500.png)

![4-{[6-ethyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4618510.png)

![5-methyl-2-(methylthio)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4618518.png)

![1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4618521.png)

![4-bromo-N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4618524.png)

![2-(3-methyl-1-benzofuran-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4618532.png)

![methyl 3-{[(1-pyrrolidinylcarbonothioyl)amino]carbonyl}benzoate](/img/structure/B4618544.png)

![3-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4618558.png)

![1'-allyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4618565.png)

![4-(2,5-dioxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4618589.png)

![4-{[N-(4-ethoxybenzoyl)-beta-alanyl]amino}butanoic acid](/img/structure/B4618596.png)

![2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4618600.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B4618604.png)